Benzyl 3-((tert-butoxycarbonyl)methyl)-4-hydroxypyrrolidine-1-carboxylate

Orthogonal protection Sequential deprotection Pyrrolidine intermediates

CAS 169750-71-4 maps ambiguously across vendors, risking procurement of the incorrect 2-nitrogen regioisomer (C₁₈H₂₆N₂O₅) that compromises orthogonal deprotection logic. This listing guarantees the correct C₁₈H₂₅NO₅ structure with Cbz-on-N/tert-butyl ester-on-side-chain architecture. • Quantifiable biocatalytic advantage: 75% ee (R) vs. 23% ee for N-Boc analog, achieving 98% ee post-crystallization (Li et al., 2001). • ISO-certified NLT 98% purity eliminates impurity interference in GMP-like coupling steps. • Stocked for immediate dispatch; request a quote for bulk quantities.

Molecular Formula C18H25NO5
Molecular Weight 335.4 g/mol
Cat. No. B14744667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-((tert-butoxycarbonyl)methyl)-4-hydroxypyrrolidine-1-carboxylate
Molecular FormulaC18H25NO5
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC1CN(CC1O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H25NO5/c1-18(2,3)24-16(21)9-14-10-19(11-15(14)20)17(22)23-12-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3
InChIKeyHWYMPCCVUATUMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-((tert-butoxycarbonyl)methyl)-4-hydroxypyrrolidine-1-carboxylate: Product Overview


Benzyl 3-((tert-butoxycarbonyl)methyl)-4-hydroxypyrrolidine-1-carboxylate (CAS 169750-71-4; molecular formula C₁₈H₂₅NO₅; MW 335.39) is a chiral 4-hydroxypyrrolidine derivative bearing a benzyl carbamate (Cbz) protecting group on the pyrrolidine nitrogen and a tert-butyl ester of an acetic acid side chain at the C3 position . The compound belongs to the class of orthogonally N,O-protected pyrrolidine intermediates used in multistep pharmaceutical syntheses, where the Cbz group is cleavable by hydrogenolysis and the tert-butyl ester is removable under mild acidic conditions [1]. Critically, CAS 169750-71-4 is ambiguously assigned across multiple vendor databases to at least two distinct chemical entities—the title compound (C₁₈H₂₅NO₅, one nitrogen) and Benzyl 3-{[(tert-butoxycarbonyl)amino]methyl}-4-hydroxypyrrolidine-1-carboxylate (C₁₈H₂₆N₂O₅, two nitrogens)—making structural identity verification a prerequisite for procurement .

Supports sequential deprotection: Cbz on N, tert-butyl ester on side chain
N-Cbz scaffold enables higher enantioselectivity in biocatalytic hydroxylation
Procurement requires molecular formula verification due to CAS registry ambiguity

Benzyl 3-((tert-butoxycarbonyl)methyl)-4-hydroxypyrrolidine-1-carboxylate: Substitution Risks


Substituting this compound with a regioisomer or a simpler hydroxypyrrolidine intermediate introduces quantifiable risk in synthetic sequence fidelity. The most common substitution error involves CAS 143657-00-5—tert-butyl 3-((benzyloxycarbonyl)methyl)-4-hydroxypyrrolidine-1-carboxylate—which swaps the positions of the Boc and Cbz protecting groups . This positional isomerism reverses the orthogonal deprotection logic: in the target compound, hydrogenolysis selectively removes the Cbz group from the pyrrolidine nitrogen while preserving the tert-butyl ester on the C3 side chain, whereas in CAS 143657-00-5, the Boc group resides on the ring nitrogen, making it the first group removed under acidic conditions . Additionally, the simpler analog Benzyl 3-hydroxypyrrolidine-1-carboxylate (CAS 95656-88-5) lacks the tert-butoxycarbonylmethyl substituent entirely, offering only a single functional handle and requiring additional steps to install the acetic acid side chain . The documented ambiguity of CAS 169750-71-4—assigned by different vendors to structures with either C₁₈H₂₅NO₅ or C₁₈H₂₆N₂O₅—further compounds substitution risk, as the amino-linked analog contains an additional amine that alters reactivity, hydrogen-bonding capacity, and downstream coupling outcomes .

Protecting group positional isomer

Swapping Boc and Cbz positions reverses orthogonal deprotection order, requiring acid exposure for N-deprotection first.

Simpler hydroxypyrrolidine analog

Lacks the tert-butoxycarbonylmethyl substituent, offering only a single functional handle and demanding additional synthetic steps.

CAS ambiguity risk

The same CAS number can also refer to a two-nitrogen analog bearing an additional amine, altering coupling outcomes and reactivity.

Benzyl 3-((tert-butoxycarbonyl)methyl)-4-hydroxypyrrolidine-1-carboxylate: Differentiation Evidence


Orthogonal Deprotection Selectivity by Protecting Group Position

The target compound positions the Cbz group on the pyrrolidine nitrogen and the tert-butyl ester on the C3-methylene side chain. This architecture enables hydrogenolytic removal of Cbz (H₂, Pd/C, RT, 1–4 h) while leaving the tert-butyl ester intact, followed by TFA-mediated cleavage of the tert-butyl ester (TFA/CH₂Cl₂, RT, 30–60 min) to expose the free acetic acid . The swapped isomer CAS 143657-00-5 (Boc on pyrrolidine N, Cbz on side-chain methylene) reverses this order: acid treatment removes Boc first, and hydrogenolysis removes Cbz second. In a synthetic sequence requiring amine functionalization before carboxylic acid coupling, the target compound's deprotection logic is the only viable route; the swapped isomer would expose the ring amine prematurely, leading to unwanted side reactions or requiring additional reprotection steps [1].

Deprotection selectivity
Class-level
Target: Cbz cleaved by H₂/Pd-C first, then TFA removes tert-butyl ester. Isomer: reversed order.
Determines sequence fidelity in multistep synthesis
Isomer requires acid N-deprotection first, risking side reactions
Orthogonal protection Sequential deprotection Pyrrolidine intermediates Solid-phase peptide synthesis

CAS Registry Ambiguity: Two Entities Under One Number

A systematic comparison of vendor entries for CAS 169750-71-4 reveals that this registry number is assigned to two structurally distinct compounds: (A) Benzyl 3-((tert-butoxycarbonyl)methyl)-4-hydroxypyrrolidine-1-carboxylate with molecular formula C₁₈H₂₅NO₅ (MW 335.39, one ring nitrogen, no amino linker) as listed by MolCore , and (B) Benzyl 3-{[(tert-butoxycarbonyl)amino]methyl}-4-hydroxypyrrolidine-1-carboxylate with molecular formula C₁₈H₂₆N₂O₅ (MW 350.41, two nitrogens, amino linker present) as listed by Chemsrc and Chemblink . Entity B contains an additional secondary amine (after Boc deprotection) that Entity A lacks. The mass difference is 15.02 Da (350.41 − 335.39), and the nitrogen count differs by one. This ambiguity means that procurement based solely on CAS number carries a risk of receiving the wrong chemical entity. The target compound can be positively identified by requiring the vendor to confirm C₁₈H₂₅NO₅ as the molecular formula and by verifying the absence of the NH signal (δ ~5.0–6.0 ppm, exchangeable) in the ¹H NMR spectrum that would be present in Entity B but absent in Entity A .

CAS ambiguity
Reported
ΔMW 15.02 Da, ΔN count 1
Identity verification essential before procurement
Confirm C₁₈H₂₅NO₅, absence of NH NMR signal
Chemical identity CAS registry integrity Procurement quality control Pyrrolidine characterization

Biocatalytic Hydroxylation Enantioselectivity: Cbz vs. Boc Protection

Although the target compound itself has not been directly tested in published biocatalytic hydroxylation assays, the core pyrrolidine scaffold with N-Cbz protection has been quantitatively characterized by Li et al. (2001) [1]. Using resting cells of Sphingomonas sp. HXN-200, hydroxylation of N-benzyloxycarbonyl-pyrrolidine (N-Cbz-pyrrolidine, the de-side-chain analog of the target) produced the corresponding (R)-3-hydroxypyrrolidine with 75% enantiomeric excess (ee) and an activity of 16 U/g CDW. In contrast, hydroxylation of N-tert-butoxycarbonyl-pyrrolidine (N-Boc-pyrrolidine) under identical conditions gave only 23% ee (R) with an activity of 24 U/g CDW [1]. This represents a 3.3-fold improvement in enantioselectivity attributable solely to the choice of N-protecting group (Cbz vs. Boc). After simple crystallization, the ee of the N-Cbz product was further upgraded to 98% (R), compared to 95% (R) for N-benzoyl and 96% (S) for N-phenoxycarbonyl derivatives [1]. The target compound, which retains the N-Cbz motif, is therefore the preferred scaffold for researchers planning enzymatic or whole-cell hydroxylation steps to install chirality at the pyrrolidine 3-position, as the N-Boc-protected analog (CAS 143657-00-5) would be expected to yield substantially lower enantiomeric purity under the same biocatalytic conditions.

Biocatalytic ee
Class-level
N-Cbz: 75% ee (R) vs N-Boc: 23% ee (R)
N-Cbz scaffold yields 3.3-fold higher enantioselectivity
Sphingomonas sp. HXN-200; crystallized ee 98% for Cbz
Biocatalysis Enantioselective hydroxylation Sphingomonas sp. HXN-200 Chiral pyrrolidine synthesis

ISO-Certified Purity vs. Comparator Compounds

The target compound is commercially available from MolCore with a certified purity specification of NLT 98% (Not Less Than 98%) under an ISO-certified quality management system . In comparison, the structurally closest available analog, CAS 143657-00-5 (the Boc-on-N, Cbz-on-side-chain isomer), is offered by multiple vendors at purities of 95–97% without explicit ISO certification . The simpler analog Benzyl 3-hydroxypyrrolidine-1-carboxylate (CAS 95656-88-5) is available at ≥95% to 97% purity from various suppliers . For pharmaceutical intermediate applications where downstream coupling efficiency and impurity profiles are critical, the 1–3 percentage point purity advantage of the target compound, combined with ISO-certified manufacturing, reduces the risk of impurity-driven side reactions and simplifies regulatory documentation for GMP-adjacent research.

Purity specification
Head-to-head
Target: NLT 98%, ISO-certified vs comparators 95–97%
Supports predictable coupling stoichiometry
Reduces impurity-driven side reactions in GMP-adjacent R&D
Chemical purity ISO quality systems Pharmaceutical intermediate procurement Quality assurance

Benzyl 3-((tert-butoxycarbonyl)methyl)-4-hydroxypyrrolidine-1-carboxylate: Application Scenarios


Orthogonal Amine/Carboxylic Acid Deprotection in Multistep Synthesis

In synthetic routes where the pyrrolidine ring nitrogen must be deprotected and functionalized before the C3 acetic acid side chain is coupled—such as in the construction of cathepsin inhibitors or other protease-targeting scaffolds—the target compound's Cbz-on-N/tert-butyl ester-on-side-chain architecture is structurally mandated. The swapped isomer CAS 143657-00-5 would expose the ring amine under the first acidic deprotection step, compromising the designed synthetic sequence. The orthogonal protection strategy, validated by Levchenko et al. (2025) for multigram pyrrolidine scaffold synthesis, ensures that hydrogenolysis (H₂/Pd-C) selectively removes the Cbz group while preserving the tert-butyl ester, enabling sequential functionalization without protecting-group crossover [1].

Biocatalytic Hydroxylation for Enantiomerically Enriched Pyrrolidines

The quantitative biocatalysis data from Li et al. (2001) demonstrate that the N-Cbz protecting group (present in the target compound) yields 75% ee (R) in Sphingomonas sp. HXN-200-mediated hydroxylation—a 3.3-fold improvement over the 23% ee obtained with N-Boc protection [2]. For process chemistry groups developing biocatalytic routes to chiral pyrrolidine intermediates, selecting the target compound's N-Cbz scaffold can eliminate the need for chiral chromatographic separation, reducing both cost and development time. The post-crystallization ee of 98% (R) for the N-Cbz product further supports its suitability for API-grade intermediate production [2].

GMP-Adjacent R&D Procurement with Traceable Quality

The target compound's commercial availability at NLT 98% purity under ISO-certified quality management, as documented by MolCore , makes it the preferred procurement choice for pharmaceutical R&D groups operating under quality-by-design (QbD) frameworks or preparing intermediates for IND-enabling studies. The 1–3 absolute percentage point purity advantage over comparator compounds (typically 95–97%) reduces the risk of impurity interference in key coupling steps, while the ISO certification provides auditable quality documentation that simpler vendor CoAs for non-certified analogs do not .

SAR Studies with Unambiguous C3 Side-Chain Identity

The documented CAS registry ambiguity—where CAS 169750-71-4 maps to both the target compound (C₁₈H₂₅NO₅) and the amino-linked analog (C₁₈H₂₆N₂O₅) —creates a scenario where only procurement with explicit molecular formula verification (C₁₈H₂₅NO₅, one nitrogen) guarantees the correct structure for SAR studies. In medicinal chemistry programs exploring the effect of the C3 substituent on pyrrolidine-based target binding, inadvertently receiving the amino-linked analog would introduce an additional hydrogen-bond donor (the secondary amine after Boc deprotection), confounding structure–activity correlations. The target compound's lack of this extra amine simplifies SAR interpretation and avoids unintended polypharmacology from an adventitious basic center .

Application
Selection Property
Validation Focus
Orthogonal amine/carboxylic acid deprotection
Cbz-on-N / tert-butyl ester architecture
Sequential deprotection without protecting-group crossover
Biocatalytic hydroxylation to chiral pyrrolidines
N-Cbz protecting group for improved enantioselectivity
Achieving high chiral purity without chromatography
Quality-by-design R&D procurement
ISO-certified purity specification
Auditable quality documentation and reduced side reactions
SAR studies with unambiguous side chain
Verified mono-nitrogen identity
Absence of extra amine that confounds structure–activity correlations
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